

Technical Support Center: 4-Bromo-1-methoxyisoquinoline

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Compound of Interest

Compound Name: 4-Bromo-1-methoxyisoquinoline

Cat. No.: B1292691

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This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of **4-Bromo-1-methoxyisoquinoline**.

Frequently Asked Questions (FAQs)

1. What is 4-Bromo-1-methoxyisoquinoline?

4-Bromo-1-methoxyisoquinoline is a heterocyclic aromatic compound. It serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its bromine substituent allows for various cross-coupling reactions, making it a versatile building block in medicinal chemistry.

2. What are the primary applications of this compound?

This compound is primarily used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of kinase inhibitors and other potential therapeutic agents due to the reactivity of the bromine atom, which allows for the introduction of diverse functional groups.

3. What are the recommended storage conditions for 4-Bromo-1-methoxyisoquinoline?

It is recommended to store **4-Bromo-1-methoxyisoquinoline** in a dry, well-ventilated place with the container tightly sealed. Some suppliers recommend refrigeration (2-8°C), while others

state room temperature is acceptable. Always refer to the supplier's specific instructions.

4. What are the main safety hazards associated with **4-Bromo-1-methoxyisoquinoline**?

4-Bromo-1-methoxyisoquinoline is classified as harmful. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

5. In which solvents is **4-Bromo-1-methoxyisoquinoline** soluble?

While specific solubility data is not readily available, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Its solubility in polar protic solvents like water is likely to be low.

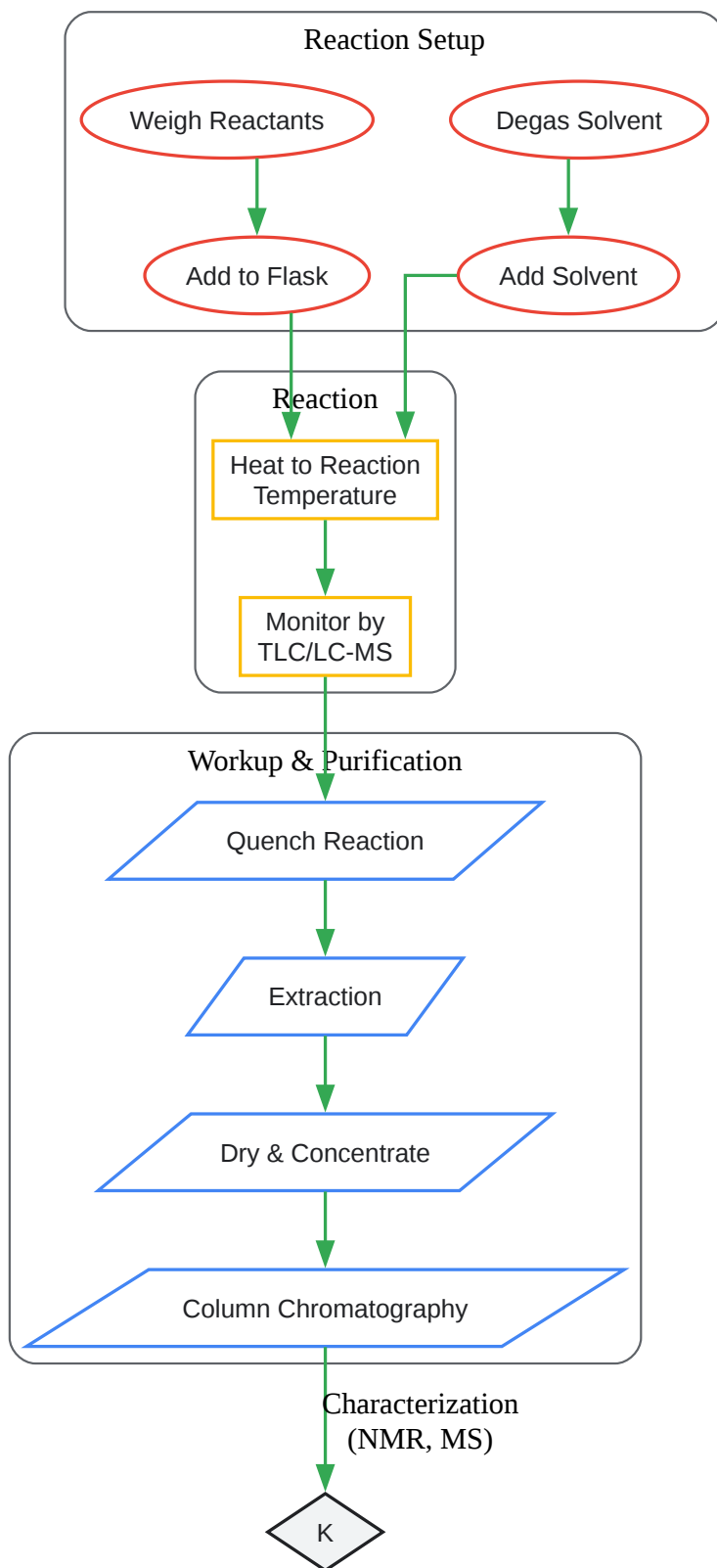
Quantitative Data

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ BrNO	--INVALID-LINK--
Molecular Weight	238.08 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Melting Point	53-55 °C	--INVALID-LINK--
Boiling Point	315.6 °C at 760 mmHg	--INVALID-LINK--
Storage Temperature	Room temperature or 2-8°C	--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols & Troubleshooting

4-Bromo-1-methoxyisoquinoline is a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the synthesis of potential kinase inhibitors.

Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor



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A generalized workflow for the synthesis and purification of a kinase inhibitor precursor.

Detailed Methodology: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **4-Bromo-1-methoxyisoquinoline** with an arylboronic acid.

Materials:

- **4-Bromo-1-methoxyisoquinoline**
- Arylboronic acid (1.2 equivalents)
- Pd(PPh₃)₄ (0.05 equivalents)
- K₂CO₃ (2.0 equivalents)
- 1,4-Dioxane and Water (4:1 mixture)
- Anhydrous Na₂SO₄
- Ethyl acetate
- Brine solution

Procedure:

- To a dry round-bottom flask, add **4-Bromo-1-methoxyisoquinoline** (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.
- Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Troubleshooting Guide for Suzuki-Miyaura Coupling

Issue	Possible Cause(s)	Suggested Solution(s)
Low or No Conversion	1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Poor quality of boronic acid. 4. Inappropriate base.	1. Use a fresh batch of palladium catalyst or try a different ligand (e.g., XPhos, SPhos). 2. Ensure thorough degassing of the solvent by sparging with an inert gas or using freeze-pump-thaw cycles. 3. Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester for increased stability. 4. Try a different base such as Cs ₂ CO ₃ or K ₃ PO ₄ .
Formation of Side Products (e.g., Homocoupling)	1. Reaction temperature is too high. 2. Presence of oxygen.	1. Lower the reaction temperature and increase the reaction time. 2. Ensure the reaction is maintained under a positive pressure of inert gas throughout.
Debromination of Starting Material	1. Presence of impurities that can act as a hydride source. 2. Catalyst decomposition.	1. Ensure all reagents and solvents are pure and dry. 2. Use a more stable catalyst or lower the reaction temperature.

Detailed Methodology: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of **4-Bromo-1-methoxyisoquinoline** with an alkene.

Materials:

- **4-Bromo-1-methoxyisoquinoline**
- Alkene (e.g., butyl acrylate, 1.5 equivalents)

- Pd(OAc)₂ (0.02 equivalents)
- P(o-tolyl)₃ (0.04 equivalents)
- Triethylamine (Et₃N, 2.0 equivalents)
- Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

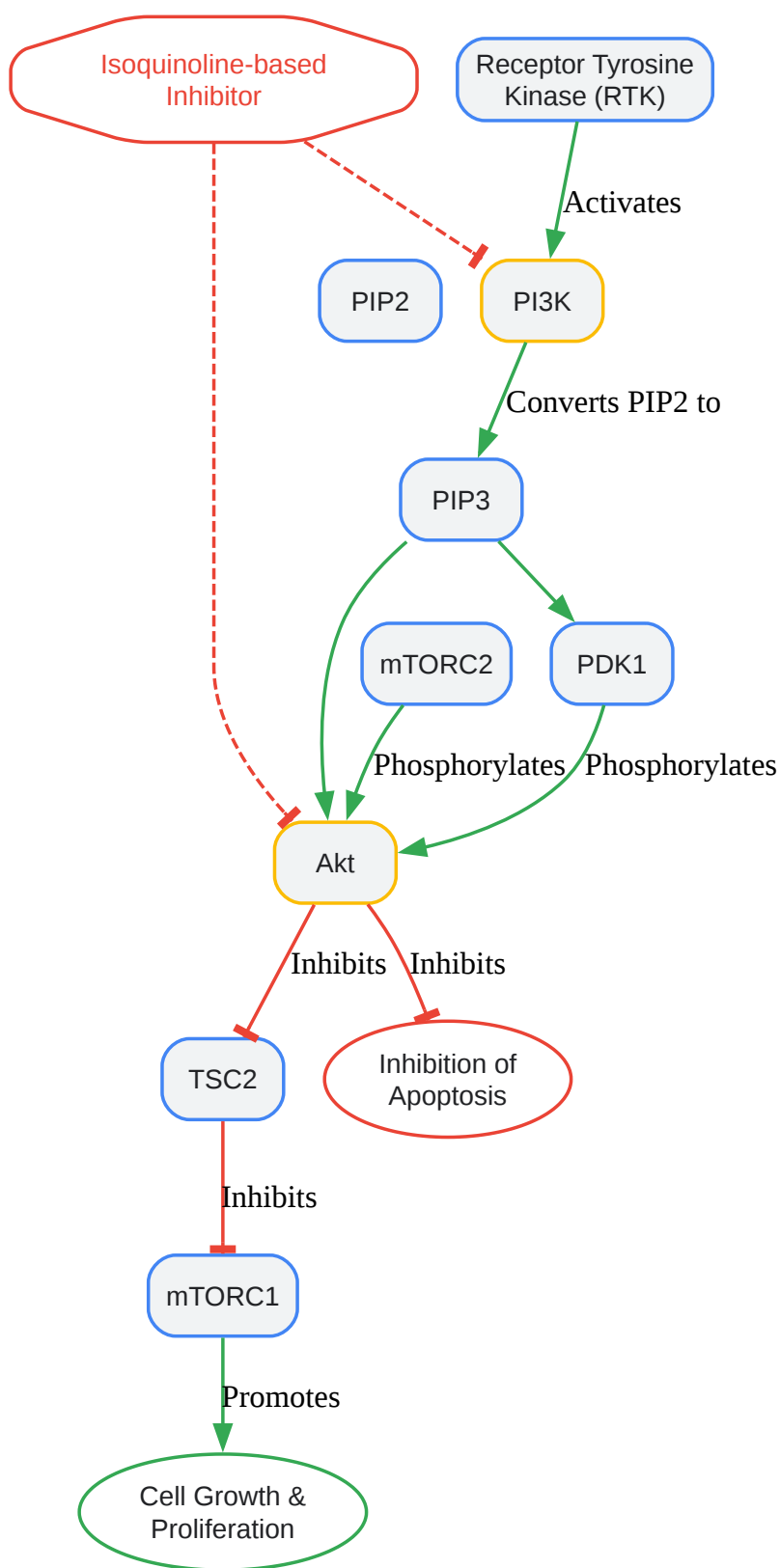
- In a sealed tube, combine **4-Bromo-1-methoxyisoquinoline** (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
- Evacuate and backfill the tube with an inert gas.
- Add the alkene (1.5 mmol), Et₃N (2.0 mmol), and the solvent (ACN or DMF, 5 mL).
- Seal the tube and heat the reaction mixture to 100-120°C for 16-24 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the mixture to room temperature.
- Filter the mixture to remove any solids and concentrate the filtrate.
- Purify the residue by column chromatography to isolate the product.

Troubleshooting Guide for Heck Reaction

Issue	Possible Cause(s)	Suggested Solution(s)
Low or No Reaction	1. Catalyst system is not optimal. 2. Reaction temperature is too low. 3. Base is not strong enough.	1. Try a different phosphine ligand or a pre-formed palladium catalyst. 2. Increase the reaction temperature in increments of 10°C. 3. Use a stronger base like DBU, or an inorganic base such as K ₂ CO ₃ .
Formation of Palladium Black	1. Catalyst decomposition. 2. Presence of impurities.	1. Use a more robust ligand or lower the reaction temperature. 2. Ensure all reagents and solvents are of high purity.
Isomerization of the Alkene Product	1. Prolonged reaction time at high temperature.	1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Try to perform the reaction at a lower temperature for a longer duration.

Signaling Pathway

Derivatives synthesized from **4-Bromo-1-methoxyisoquinoline** are often investigated as kinase inhibitors. A key signaling pathway frequently dysregulated in cancer and other diseases is the PI3K/Akt/mTOR pathway. Isoquinoline-based compounds have been developed to target kinases within this pathway, such as PI3K itself or Akt. Inhibition of this pathway can lead to decreased cell proliferation and survival.



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The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline-based compounds.

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